5-(4-Aminophenoxy)-2-nitrobenzonitrile
Overview
Description
5-(4-Aminophenoxy)-2-nitrobenzonitrile is an organic compound characterized by the presence of an aminophenoxy group attached to a nitrobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)-2-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction (SNAr) between 4-nitrophthalonitrile and 4-aminophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 5-(4-Aminophenoxy)-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Aminophenoxy)-2-nitrobenzonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of polyimides and other polymers with high thermal stability and mechanical strength.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds, including anticancer agents.
Chemical Research: Employed as a building block in the synthesis of complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenoxy)-2-nitrobenzonitrile in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Another compound with an aminophenoxy group, used in the synthesis of polyimides.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: A compound with similar structural features, used in the synthesis of high-performance polymers.
Uniqueness
Its nitro and aminophenoxy groups provide a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c14-8-9-7-12(5-6-13(9)16(17)18)19-11-3-1-10(15)2-4-11/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFSOOUTVWZXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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